Maltooctaose

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-DGMDHIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of Maltooctaose: A Technical Guide

Maltooctaose (B131049), a linear oligosaccharide, is a key molecule in carbohydrate research and holds significance in the fields of biochemistry and food science. This guide provides an in-depth analysis of its structure, the experimental protocols used for its characterization, and quantitative data for researchers, scientists, and drug development professionals.

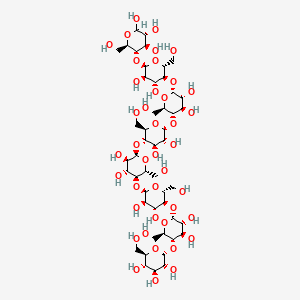

Core Structure of this compound

This compound is a homooligosaccharide composed of eight D-glucose monomeric units. These units are linked in a linear fashion by α-1,4 glycosidic bonds. The "α" designation refers to the stereochemistry at the anomeric carbon (C1), where the glycosidic bond is in the axial position. The "1,4" designation indicates that the linkage occurs between the C1 of one glucose unit and the hydroxyl group at the C4 position of the adjacent glucose unit.[1][2] The chemical formula for this compound is C48H82O41, and its molecular weight is approximately 1315.14 g/mol .[3]

The conformation of the α-1,4 glycosidic bond is a critical determinant of the overall three-dimensional structure of this compound. This conformation is primarily described by two dihedral angles: phi (φ) and psi (ψ). The phi angle is defined by the atoms O5'-C1'-O4-C4, and the psi angle is defined by C1'-O4-C4-C5. These angles dictate the relative orientation of the linked glucose residues.

Quantitative Structural Data

The following table summarizes key physicochemical and structural properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C48H82O41 | [3] |

| Molecular Weight | 1315.14 g/mol | [3] |

| CAS Number | 6156-84-9 | [1] |

| Monosaccharide Unit | D-glucose | [1] |

| Glycosidic Linkage | α-1,4 | [1][2] |

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of this compound relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure and conformation of oligosaccharides in solution.[4]

Detailed Protocol for NMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound (typically 1-5 mg) in 0.5 mL of deuterium (B1214612) oxide (D2O).

-

Lyophilize the sample two to three times with D2O to exchange all labile protons with deuterium.

-

Finally, dissolve the sample in 100% D2O for the NMR measurement.

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum to assess the sample's purity and to observe the anomeric proton signals, which typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm). The coupling constants (³J(H1,H2)) of these signals provide initial information about the anomeric configuration (α or β).

-

-

2D Homonuclear Correlation Spectroscopy (COSY):

-

Perform a COSY experiment to establish proton-proton correlations within each glucose residue. This allows for the sequential assignment of protons starting from the anomeric proton (H1).

-

-

2D Total Correlation Spectroscopy (TOCSY):

-

A TOCSY experiment is used to identify all protons belonging to a single glucose spin system, even those not directly coupled. This is particularly useful for overcoming signal overlap.

-

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

-

The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the assignment of the carbon signals based on the already assigned proton signals.

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

-

HMBC is crucial for determining the glycosidic linkages. It reveals long-range correlations between protons and carbons (typically over two to three bonds). A key correlation will be observed between the anomeric proton (H1) of one glucose residue and the carbon at the linkage position (C4) of the adjacent residue, confirming the 1,4-linkage.

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):

-

These experiments provide information about through-space proton-proton proximities. For this compound, a NOE or ROE between the anomeric proton (H1) of one residue and the H4 proton of the adjacent residue is characteristic of a 1,4-linkage and can be used to determine the glycosidic torsion angles (φ and ψ).

-

X-ray Crystallography

X-ray crystallography can provide a precise three-dimensional structure of a molecule in its crystalline state. However, obtaining single crystals of sufficient quality for oligosaccharides like this compound is notoriously challenging due to their conformational flexibility. Often, crystallographic data is obtained for oligosaccharides in complex with proteins.

General Protocol for Crystallization of a this compound-Protein Complex:

-

Protein Purification: The protein of interest is expressed and purified to a high degree of homogeneity.

-

Complex Formation: The purified protein is incubated with an excess of this compound to form the protein-ligand complex.

-

Crystallization Screening: The protein-maltooctaose complex is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as pH, temperature, precipitant type, and concentration.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to improve crystal size and quality.

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The molecular model of the protein-maltooctaose complex is then built into this map and refined to yield the final atomic coordinates.

Visualizations of Structure and Workflow

To further illustrate the structure of this compound and the experimental logic, the following diagrams are provided.

Caption: Linear structure of this compound showing the α-1,4 glycosidic linkages.

Caption: Experimental workflow for the structural elucidation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS:6156-84-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C48H82O41 | CID 13909001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of Maltooctaose: A Historical and Technical Guide

An in-depth exploration of the discovery, characterization, and metabolic significance of maltooctaose (B131049), tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, did not emerge from a singular discovery event but was gradually identified and characterized through the systematic study of starch hydrolysis products. Its history is intrinsically linked to the development of chromatographic techniques in the mid-20th century, which for the first time allowed for the separation of individual maltooligosaccharides. This guide elucidates the historical context of its isolation, details the early experimental protocols for its characterization, presents its physicochemical properties in a structured format, and explores its role within metabolic pathways. While not a direct signaling molecule, this compound serves as a key substrate in understanding the enzymes that govern starch and glycogen (B147801) metabolism.

Historical Context: The Unraveling of Starch

The scientific journey to understand the components of starch began in the 19th century with early studies on acid and enzymatic hydrolysis.[1] However, it was the advent of chromatography that provided the necessary tools to separate and identify the individual maltooligosaccharides (MOS) from the complex mixture of starch hydrolysates.[1][2] Seminal work in the 1960s, particularly by researchers like Commerford, Van Duzee, and Scallet, demonstrated the use of macro paper chromatography to separate glucose polymers up to a degree of polymerization (DP) of 11.[1][3] This methodology was capable of isolating this compound (DP8) in sufficient quantities for further study.[1][3] Subsequent research in the 1970s, such as the work by Johnson and Srisuthep, utilized column chromatography with Celite-carbon mixtures to separate and purify maltooligosaccharides up to DP12, and importantly, began to systematically document their physical and chemical properties.[1] This era marked the transition of this compound from an inferred component of starch to a distinct, characterizable chemical entity. Japan, in particular, has been a significant contributor to the research and application of maltooligosaccharides in the food industry since the 1970s.[4]

Physicochemical Properties of Maltooligosaccharides

The systematic characterization of purified maltooligosaccharides provided crucial data for their identification and use in further research. The following table summarizes key quantitative data for this compound and its neighboring oligosaccharides, primarily based on early characterization studies.

| Property | Maltotetraose (G4) | Maltopentaose (G5) | Maltohexaose (G6) | Maltoheptaose (G7) | This compound (G8) | Maltononaose (G9) | Maltodecaose (G10) |

| Degree of Polymerization (DP) | 4 | 5 | 6 | 7 | 8 | 9 | 10 |

| Molecular Weight ( g/mol ) [5] | 666.6 | 828.7 | 990.9 | 1153.0 | 1315.1 | 1477.2 | 1639.3 |

| CAS Registry Number [5] | 34612-38-9 | 34620-76-3 | 34620-77-4 | 34620-78-5 | 6156-84-9 | 34620-79-6 | 34620-80-9 |

| Reducing Power (% as Dextrose) [1] | 27.6 | 21.8 | 18.2 | 16.0 | 13.8 | 12.4 | 11.2 |

| Specific Gravity (2% solution) [1] | 1.0055 | 1.0055 | 1.0055 | 1.0055 | 1.0056 | 1.0056 | 1.0056 |

| Refractive Index (2% solution) [1] | 1.3358 | 1.3358 | 1.3358 | 1.3358 | 1.3358 | 1.3358 | 1.3358 |

Note: Data for reducing power, specific gravity, and refractive index are derived from the 1975 study by Johnson and Srisuthep and represent some of the earliest systematic characterizations of these properties.

Key Experimental Protocols

The isolation and characterization of this compound were dependent on the meticulous application of chromatographic and analytical techniques of the time.

Isolation by Macro Paper Chromatography (circa 1963)

This method was instrumental in the preparative scale isolation of individual maltooligosaccharides from corn starch hydrolysates.[1][3]

Methodology:

-

Preparation of Hydrolysate: Corn starch was partially hydrolyzed using acid to produce a syrup containing a mixture of maltooligosaccharides.

-

Chromatographic Support: Whatman 3-mm chromatography paper was used as the stationary phase.

-

Sample Application: The starch hydrolysate (2-3 grams of solids) was applied as a continuous band across the width of the paper.

-

Solvent System: A solvent mixture of n-propanol, ethyl acetate, and water (in a ratio of 14:2:7) was used as the mobile phase.[3]

-

Development: The chromatogram was developed using a descending technique, allowing the solvent to flow down the paper, separating the oligosaccharides based on their partition coefficients.

-

Elution and Purification: The separated bands corresponding to each maltooligosaccharide were cut from the chromatogram, and the sugars were eluted with water. The eluted solutions were then concentrated and lyophilized to yield the purified oligosaccharide.

Characterization of Physicochemical Properties (circa 1975)

Following purification, a series of analyses were performed to determine the fundamental properties of the isolated maltooligosaccharides.[1]

Methodology:

-

Purity Assessment: The purity of the fractions was confirmed by re-chromatography.

-

Reducing Power Determination: The reducing power was measured using a modified Somogyi-Nelson method and expressed as dextrose equivalent.

-

Specific Gravity and Refractive Index: These properties were measured for aqueous solutions of varying concentrations using standard laboratory equipment of the era (e.g., pycnometers for specific gravity and refractometers).

-

Solubility and Hygroscopicity: Solubility was determined by observing the concentration at which the oligosaccharide would no longer fully dissolve. Hygroscopicity was measured by the weight gain of a dried sample in a controlled humidity environment.[1]

Metabolic Pathways and Biological Significance

This compound is not known to be a direct signaling molecule that initiates a cellular signaling cascade.[6] Instead, its significance lies in its role as an intermediate in the metabolism of starch and glycogen, the primary energy storage polysaccharides in plants and animals, respectively.[7][8]

Glycogen and Starch Metabolism

Maltooligosaccharides, including this compound, are products of the enzymatic breakdown of starch and glycogen by α-amylases and debranching enzymes. They serve as substrates for further enzymatic action, ultimately leading to the release of glucose for energy.[9] In some bacteria, such as E. coli, the maltose/maltodextrin metabolic pathway can contribute to the synthesis of glycogen, particularly in the absence of glycogen synthase.[9][10]

Enzyme Substrate and Structural Studies

In modern biochemistry, purified this compound is a valuable tool for studying the structure and function of carbohydrate-active enzymes. For instance, the crystal structure of E. coli branching enzyme has been solved in complex with this compound, providing insights into its substrate binding and catalytic mechanism.[7]

Conclusion

The story of this compound is a testament to the enabling power of analytical techniques in biochemical discovery. While its "discovery" was an incremental process rather than a singular event, its isolation and characterization provided a crucial piece in the puzzle of starch and glycogen structure and metabolism. Today, this compound continues to be a valuable tool for researchers delving into the intricacies of carbohydrate biochemistry and enzymology. Its history underscores the foundational importance of purification and characterization in advancing our understanding of complex biological systems.

References

- 1. cerealsgrains.org [cerealsgrains.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Maltooligosaccharides: Properties, Production and Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Maltooligosaccharides | CymitQuimica [cymitquimica.com]

The Fundamental Biochemical Role of Maltooctaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, serves as a key intermediate in carbohydrate metabolism, particularly within microbial systems. While not a primary signaling molecule in well-characterized pathways like the E. coli maltose (B56501) regulon, its significance lies in its role as a substrate for a variety of enzymes involved in the breakdown of starch and the synthesis of glycogen (B147801). This technical guide provides an in-depth exploration of the core biochemical functions of this compound, detailing its involvement in metabolic pathways, its interaction with key proteins, and the experimental methodologies used to elucidate its function.

Introduction

This compound is a member of the maltooligosaccharide series, which are products of starch hydrolysis. In microorganisms, these sugars represent a crucial carbon and energy source. The uptake and metabolism of maltooligosaccharides are tightly regulated processes involving dedicated transport systems and a cascade of enzymatic reactions. While shorter maltooligosaccharides like maltotriose (B133400) have been identified as direct signaling molecules for gene induction, this compound's primary role appears to be that of a metabolic substrate, influencing cellular physiology through its conversion into smaller, more readily usable sugars. This guide will dissect the metabolic fate of this compound and its interactions at a molecular level.

Metabolic Pathways Involving this compound

This compound is a key player in the catabolism of complex carbohydrates and the biosynthesis of energy storage molecules like glycogen.

Maltodextrin (B1146171) Catabolism in Bacteria

In bacteria such as Escherichia coli, this compound, once transported into the cell, is metabolized through the concerted action of several enzymes. The primary pathway involves:

-

Amylomaltase (MalQ): This 4-α-glucanotransferase catalyzes the transfer of glucosyl units from one maltodextrin to another. It can disproportionate this compound into a mixture of longer and shorter maltooligosaccharides.

-

Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of maltodextrins, including those generated from this compound by MalQ, producing glucose-1-phosphate. This is a key step that links maltodextrin metabolism to glycolysis.

-

Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes maltodextrins to release glucose.

-

α-Glucosidase (AmlE): This enzyme also participates in the hydrolysis of linear α-1,4-glucans.

The interplay of these enzymes ensures the efficient conversion of larger maltooligosaccharides into glucose and glucose-1-phosphate, which can then enter central metabolic pathways.

Role in Glycogen Biosynthesis

This compound also plays a structural role as a substrate for enzymes involved in glycogen synthesis. Specifically, it has been shown to bind to glycogen branching enzyme (GlgB).[1][2][3] This enzyme is responsible for introducing α-1,6 branches into the growing glycogen polymer, which is crucial for creating a compact and readily accessible energy store. The crystal structure of E. coli branching enzyme in complex with this compound has revealed multiple binding sites on the enzyme surface, suggesting a mechanism for how the enzyme recognizes and processes long glucan chains.[1][2][3]

Protein Interactions with this compound

The biochemical functions of this compound are mediated by its specific interactions with various proteins.

Maltose-Binding Protein (MBP)

In Gram-negative bacteria, the uptake of maltooligosaccharides is facilitated by a periplasmic maltose-binding protein (MBP or MalE). MBP binds to maltose and linear maltodextrins and delivers them to the MalFGK2 ATP-binding cassette (ABC) transporter for translocation across the inner membrane. While MBP has a high affinity for a range of maltooligosaccharides, there appears to be a size limitation for efficient transport, and very long-chain maltodextrins may not be transported.

Glycogen Branching Enzyme

As mentioned, this compound binds to glycogen branching enzyme. Structural studies have identified several surface binding sites that accommodate the linear oligosaccharide chain.[1][2][3] This interaction is crucial for the proper positioning of the glucan chain for the branching reaction.

This compound and Cellular Signaling

While this compound itself is not a primary signaling molecule in the canonical E. coli mal regulon, its metabolic product, maltotriose, is.

The mal Regulon: A Case of Maltotriose Signaling

The expression of the mal genes, which encode the proteins for maltodextrin transport and metabolism, is controlled by the transcriptional activator MalT. The activity of MalT is allosterically regulated by ATP and the inducer molecule, which has been identified as maltotriose. This compound and other longer maltodextrins do not directly activate MalT. Therefore, the signaling that leads to the upregulation of maltodextrin metabolism is initiated by the presence of maltotriose, which can be generated from the breakdown of larger maltodextrins like this compound.

Quantitative Data

Specific quantitative data for the binding affinities and enzyme kinetics of this compound are not extensively reported in the literature. The following tables summarize available data for this compound and closely related maltooligosaccharides to provide a comparative context.

Table 1: Binding Affinities of Maltooligosaccharides to Maltose-Binding Protein (MBP)

| Ligand | Organism | Method | Dissociation Constant (Kd) | Reference |

| Maltose | Escherichia coli | Fluorescence Titration | ~1 µM | [4] |

| Maltotriose | Escherichia coli | Fluorescence Titration | ~0.4 µM | [4] |

| Maltotetraose | Staphylococcus aureus | ITC | 1.1 µM (Ka = 9.02 x 105 M-1) | Not directly cited |

| Maltoheptaose | Staphylococcus aureus | ITC | 1.8 µM (Ka = 5.5 x 105 M-1) | Not directly cited |

| This compound | Escherichia coli | - | Data not available | - |

Note: Ka (association constant) was converted to Kd (dissociation constant) using the formula Kd = 1/Ka.

Table 2: Enzyme Kinetic Parameters for Maltodextrin-Metabolizing Enzymes

| Enzyme | Substrate | Organism | Km | kcat | kcat/Km | Reference |

| Amylomaltase (MalQ) | Maltotriose | Thermus filiformis | - | - | - | [5] |

| Maltodextrin Phosphorylase (MalP) | Maltoheptaose | Escherichia coli | 0.5 mM | Data not available | Data not available | [6] |

| Amylomaltase (MalQ) | This compound | Escherichia coli | Data not available | Data not available | Data not available | - |

| Maltodextrin Phosphorylase (MalP) | This compound | Escherichia coli | Data not available | Data not available | Data not available | - |

Note: The specific activity of amylomaltase from E. coli with a commercial maltose substrate has been reported as 30 µmol glucose formed min⁻¹ mg protein⁻¹.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biochemical role.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound to a target protein (e.g., Maltose-Binding Protein).

Methodology:

-

Sample Preparation:

-

Dialyze the purified protein extensively against the desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of this compound in the same dialysis buffer.

-

Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

-

Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the fitted parameters.

-

Enzyme Kinetic Assay for Amylomaltase (MalQ)

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of amylomaltase with this compound as a substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a series of this compound solutions of varying concentrations in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Prepare a solution of purified amylomaltase in the same buffer.

-

Prepare a stop solution (e.g., 1 M NaOH).

-

Prepare reagents for a coupled enzyme assay to detect glucose or a colorimetric reagent like 3,5-dinitrosalicylic acid (DNS) to measure reducing sugars.

-

-

Enzymatic Reaction:

-

Pre-incubate the this compound solutions at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of amylomaltase to each substrate concentration.

-

At specific time points, withdraw aliquots of the reaction mixture and add them to the stop solution.

-

-

Product Quantification:

-

Quantify the amount of product (e.g., glucose or total reducing sugars) in each stopped reaction mixture using a standard curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) for each substrate concentration.

-

Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Conclusion

This compound is a pivotal, albeit often overlooked, component of microbial carbohydrate metabolism. Its primary biochemical role is that of a substrate, fueling central metabolic pathways through its degradation and providing the building blocks for energy storage in the form of glycogen. While it does not appear to function as a direct signaling molecule for gene regulation in the manner of maltotriose, its metabolism is intrinsically linked to the induction of the very enzymes responsible for its breakdown. The detailed experimental protocols provided herein offer a roadmap for further quantitative characterization of this compound's interactions and enzymatic conversions, which will be crucial for a more complete understanding of its role in microbial physiology and for potential applications in biotechnology and drug development. Further research is warranted to fill the existing gaps in the quantitative understanding of its binding affinities and enzyme kinetics.

References

- 1. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between maltose-binding protein and the membrane-associated maltose transporter complex in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. The action pattern of amylomaltase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Maltooctaose Degradation Pathways in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, is a significant component of starch breakdown products. For many microorganisms, malto-oligosaccharides like this compound represent a valuable carbon and energy source. The ability to efficiently transport and metabolize these sugars is crucial for microbial survival and colonization in diverse environments, from the human gut to industrial bioreactors. Understanding the intricate molecular pathways governing this compound degradation is fundamental for fields ranging from microbiology and enzyme engineering to the development of novel probiotics and antimicrobial agents. This technical guide provides an in-depth exploration of the core degradation pathways, key enzymatic players, regulatory networks, and the experimental protocols used to investigate these systems.

Core Degradation Pathways

Microorganisms have evolved diverse strategies for the uptake and catabolism of this compound. These pathways can be broadly categorized based on the initial enzymatic attack, either phosphorolytic or hydrolytic. The best-characterized system is the maltose (B56501)/maltodextrin (B1146171) regulon in Escherichia coli.

The Escherichia coli Maltodextrin System: A Paradigm

The E. coli system is a highly coordinated apparatus involving transport across both the outer and inner membranes, followed by intracellular enzymatic degradation. All genes involved are part of the mal regulon, which is positively regulated by the transcriptional activator MalT. The specific inducer for MalT is not this compound itself, but rather maltotriose (B133400), which is generated intracellularly from the metabolism of larger maltodextrins.[1]

-

Transport:

-

Outer Membrane: this compound diffuses through LamB (maltoporin), a specific channel in the outer membrane.[1]

-

Periplasm: In the periplasmic space, it is bound with high affinity by the MalE protein.[2]

-

Inner Membrane: The MalE-maltooctaose complex docks with the MalFGK₂ ATP-binding cassette (ABC) transporter, which actively translocates the sugar into the cytoplasm at the expense of ATP hydrolysis.[3][4]

-

-

Intracellular Degradation: Once inside the cytoplasm, this compound is catabolized by a suite of enzymes:

-

Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of this compound via phosphorolysis, yielding glucose-1-phosphate (G1P).[5] MalP cannot act on maltotriose or smaller sugars, so its action on this compound will produce maltotriose as an end product.[6] G1P can then enter glycolysis after being converted to glucose-6-phosphate by phosphoglucomutase.

-

Amylomaltase (MalQ): A 4-α-glucanotransferase that catalyzes the transfer of glucosyl segments from one maltodextrin to another or to glucose.[1] For instance, it can convert two molecules of maltotriose into maltopentaose (B1148383) and glucose. Its key role is to ensure a steady supply of the inducer maltotriose when the cell is metabolizing any maltodextrin.[6]

-

Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins, with a preference for substrates of maltotriose or larger.[6]

-

The interplay between MalP and MalQ allows the cell to efficiently convert a range of maltodextrins into glucose and glucose-1-phosphate, feeding directly into central metabolism.

Alternative Pathways in Other Microorganisms

While the E. coli model is comprehensive, other microbes employ different enzymes and strategies.

-

Enterococcus faecalis : This bacterium utilizes an enzyme, MmdH, which has both α-1,4- and α-1,6-glucosidase activities. It hydrolyzes odd-numbered linear malto-oligosaccharides into glucose and maltose. Even-numbered oligosaccharides are degraded to maltose, which is then phosphorolyzed by maltose phosphorylase into glucose and glucose-1-phosphate. This represents a distinct hydrolytic-phosphorolytic strategy.[7]

-

Lactobacillus and Bifidobacterium : These common gut commensals are well-adapted to carbohydrate metabolism. Species like Lactobacillus brevis possess a maltose phosphorylase that converts maltose and inorganic phosphate (B84403) into glucose and β-D-glucose-1-phosphate.[8] Bifidobacteria possess a wide array of glycoside hydrolases that allow them to degrade complex carbohydrates, including various malto-oligosaccharides, contributing to their prebiotic effect.[9][10]

-

(Hyper)thermophilic Archaea: Organisms from genera such as Pyrococcus and Thermococcus thrive at high temperatures and possess highly thermostable amylolytic enzymes. These include α-amylases, pullulanases, and α-glucosidases that can hydrolyze this compound and other starch derivatives.[11][12][13] The α-amylases from these organisms often exhibit broad pH and temperature optima, making them of great industrial interest.[11]

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is determined by the kinetic properties of the involved enzymes and the optimal conditions for their activity. While specific kinetic data for this compound is not always available, studies on related malto-oligosaccharides provide valuable insights.[14][15]

Table 1: Properties of Key Malto-oligosaccharide Degrading Enzymes

| Enzyme | Organism | EC Number | Substrate Preference | Optimal pH | Optimal Temp. (°C) | Kinetic Parameters (Substrate) | Reference |

|---|---|---|---|---|---|---|---|

| Maltodextrin Phosphorylase (MalP) | E. coli | 2.4.1.1 | Linear malto-oligosaccharides (DP ≥ 4) | 6.8 - 7.2 | 37 | Data indicates a random Bi-Bi kinetic mechanism. | [1][5][16] |

| Amylomaltase (MalQ) | E. coli | 2.4.1.25 | Maltose and larger maltodextrins | ~7.0 | 37 | Specific activity: ~30 µmol glucose/min/mg protein (with maltose). | [17] |

| Maltodextrin Glucosidase (MalZ) | E. coli | 3.2.1.20 | Maltotriose and longer maltodextrins (up to DP7) | 7.0 | 37 | Hydrolyzes glucose from the reducing end. | [3][6] |

| α-Amylase | Pyrococcus furiosus | 3.2.1.1 | Starch, malto-oligosaccharides | 5.0 - 6.0 | ~100 | Highly thermostable. | [11][12] |

| α-Amylase | Bacillus licheniformis | 3.2.1.1 | Starch, malto-oligosaccharides | 5.5 - 8.0 | 90 | Widely used in industry. | [11] |

| β-Glucosidase (HGT-BG) | Aspergillus oryzae | 3.2.1.21 | β-glucosides, cellobiose (B7769950) | 5.0 | 50 | Km = 0.55 mM (pNP-β-glucoside); Ki = 1.36 M (Glucose). |[18] |

Experimental Protocols

Investigating this compound degradation requires robust experimental methods to quantify enzymatic activity and analyze degradation products.

Protocol 1: α-Amylase Activity Assay using the DNS Method

This spectrophotometric assay quantifies the reducing sugars (like maltose and glucose) released from a polysaccharide substrate by enzymatic hydrolysis. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce a colored compound, which is measured at 540 nm.

A. Reagent Preparation:

-

Substrate Solution (1% w/v Starch):

-

Dissolve 1.0 g of soluble potato starch in 100 mL of a suitable buffer (e.g., 20 mM Sodium Phosphate, pH 6.9 with 6.7 mM NaCl).

-

Heat to a gentle boil while stirring to fully dissolve the starch.

-

Cool to room temperature before use. Keep the solution well-mixed during the assay.

-

-

DNS Color Reagent:

-

Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of purified water with gentle heating.

-

Slowly add 30.0 g of sodium potassium tartrate tetrahydrate.

-

Add 20 mL of 2 N NaOH.

-

Adjust the final volume to 100 mL with purified water. Store in an amber bottle for up to two weeks.

-

-

Maltose Standard Solution (e.g., 1 mg/mL):

-

Dissolve 100 mg of maltose in 100 mL of purified water. Prepare a series of dilutions from this stock to create a standard curve (e.g., 0 to 1.0 mg/mL).

-

B. Experimental Procedure:

-

Enzyme Reaction:

-

Pipette 0.5 mL of appropriately diluted enzyme solution into a test tube. Include a blank using 0.5 mL of buffer instead of the enzyme.

-

Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Start the reaction by adding 0.5 mL of the pre-warmed 1% starch solution to each tube at timed intervals.

-

Incubate for a precise period (e.g., 10 minutes).

-

-

Stopping and Color Development:

-

Stop the reaction at timed intervals by adding 1.0 mL of the DNS reagent to each tube.

-

Place all tubes, including standards (0.5 mL of each standard dilution + 0.5 mL buffer + 1.0 mL DNS), in a boiling water bath for exactly 5 minutes.

-

Cool the tubes to room temperature in an ice bath.

-

-

Measurement:

-

Add 10 mL of purified water to each tube and mix thoroughly.

-

Measure the absorbance of each sample and standard at 540 nm against a reagent blank.

-

-

Calculation:

-

Plot the absorbance of the maltose standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the amount of reducing sugar produced in your enzyme reactions.

-

Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.

-

Protocol 2: Starch Hydrolysis Plate Assay (Qualitative)

This method provides a rapid qualitative screen for microorganisms that secrete amylolytic enzymes.

A. Materials:

-

Starch Agar (B569324) Plates (Nutrient agar supplemented with 0.4% soluble starch).

-

Bacterial cultures.

-

Lugol's Iodine solution.

B. Procedure:

-

Inoculate the starch agar plate with the test microorganism(s) by making a single streak or spot.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

After incubation, flood the surface of the plate with Lugol's Iodine solution.

-

Let the iodine sit for approximately 1 minute, then pour off the excess.

-

Observation: Iodine reacts with starch to form a dark blue/black complex. A clear halo or "zone of hydrolysis" around the microbial growth indicates that the starch was degraded by secreted enzymes. The absence of a clear zone indicates a negative result.

Conclusion

The microbial degradation of this compound is a sophisticated process involving specialized transport systems and a diverse toolkit of enzymes. While E. coli provides a foundational model of a highly regulated uptake and phosphorolytic/transglycosylating pathway, other bacteria and archaea exhibit unique hydrolytic and phosphorolytic strategies tailored to their specific ecological niches. A thorough understanding of these pathways, supported by quantitative kinetic data and robust experimental protocols, is essential for leveraging microbial metabolism in biotechnology, enhancing the efficacy of probiotics in drug development, and designing novel therapeutics that target these crucial metabolic functions. Future research focusing on the specific kinetics of individual glycoside hydrolases on a range of malto-oligosaccharides will further refine our ability to model and manipulate these vital biological systems.

References

- 1. Kinetic mechanism of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for substrate specificity in the Escherichia coli maltose transport system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential expression of mal genes under cAMP and endogenous inducer control in nutrient-stressed Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maltodextrin phosphorylase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. imb.savba.sk [imb.savba.sk]

- 12. Bacterial and Archaeal α-Amylases: Diversity and Amelioration of the Desirable Characteristics for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 16. pH dependence of the kinetic parameters of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The action pattern of amylomaltase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Maltooctaose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of maltooctaose (B131049), a linear oligosaccharide composed of eight α-(1→4) linked D-glucose units. Understanding these fundamental properties is critical for its application in diverse fields, including its use as a carbohydrate source in cell culture, a substrate for enzymatic assays, and a potential excipient in pharmaceutical formulations. This document synthesizes available data, presents detailed experimental protocols, and offers visual representations of key processes to support research and development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄₈H₈₂O₄₁[1] |

| Molecular Weight | 1315.14 g/mol [1][2] |

| Appearance | Off-white to light yellow solid[1] |

| CAS Number | 66567-45-1[1] |

Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is a crucial factor for its practical application. While specific data for a complete solubility profile under various conditions are limited, available information provides valuable insights.

Solubility in Water

This compound is soluble in water. One source indicates a solubility of 150 mg/mL in water, requiring ultrasonic treatment to achieve dissolution. For comparison, related maltooligosaccharides such as maltopentaose (B1148383) and maltohexaose (B131044) are also reported to be highly soluble in water.[3]

Effect of Temperature on Aqueous Solubility

Effect of pH on Aqueous Solubility

As a neutral carbohydrate, the aqueous solubility of this compound is not expected to change significantly across a wide pH range.[3] However, it is important to note that extreme pH conditions can lead to hydrolysis, which would alter the chemical composition of the solution over time.[3]

Stability of this compound in Aqueous Solutions

The stability of this compound in an aqueous environment is influenced by factors such as temperature, pH, and the presence of enzymes. The primary degradation pathway is the hydrolysis of its glycosidic bonds.

Thermal Stability

Elevated temperatures can promote the degradation of this compound in aqueous solutions. Studies on related sugars have shown that heating can lead to a decrease in pH and the formation of various degradation products, often accompanied by nonenzymatic browning.[3] While specific kinetic data for this compound is limited, it is expected to follow similar degradation pathways.[3] For prolonged storage of aqueous stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

pH Stability and Hydrolysis

This compound is susceptible to hydrolysis under both acidic and alkaline conditions.[3]

-

Acid-Catalyzed Hydrolysis: In acidic solutions, the α-1,4-glycosidic linkages are cleaved, resulting in the formation of smaller maltooligosaccharides and ultimately glucose.[3] The rate of this hydrolysis increases with decreasing pH and increasing temperature.[3]

-

Base-Catalyzed Hydrolysis: this compound can also undergo degradation in alkaline solutions, although the specific mechanisms may differ from acid-catalyzed hydrolysis.[3]

For dextrose solutions, the maximum stability has been observed at approximately pH 4.[5] It is plausible that this compound exhibits a similar pH stability profile.

Enzymatic Degradation

This compound is a substrate for various amylolytic enzymes that can hydrolyze its glycosidic bonds. The specific degradation products depend on the type of enzyme and its mode of action. For instance, α-amylases can cleave internal α-1,4-glycosidic bonds, while enzymes like glucoamylase act on the non-reducing end to release glucose units.[3]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are crucial for obtaining reliable and reproducible data.

Determination of Aqueous Solubility (Shake-Flask Method)

This standard method can be adapted from the protocol for maltohexaose.[3]

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

-

Calculation: Calculate the solubility based on the measured concentration in the saturated solution.

Stability Assessment (Stability-Indicating HPLC Method)

A validated stability-indicating HPLC method is essential for monitoring the stability of this compound and quantifying its degradation products.[3]

-

Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is suitable for this purpose.

-

Column: A carbohydrate analysis column, such as an amino-based column (e.g., Luna® 5 µm NH2 100 Å, 250 x 4.6 mm), can be used.[3]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and purified water (e.g., 80:20 v/v) is often effective.[3]

-

Flow Rate: A typical flow rate is in the range of 1.0 - 3.0 mL/min.[3]

-

Procedure:

-

Prepare aqueous solutions of this compound at known concentrations.

-

Subject the solutions to various stress conditions (e.g., different pH values, temperatures).

-

At specified time points, withdraw samples and analyze them using the validated HPLC-RI method.

-

Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

-

Visualizations

Logical Workflow for Solubility and Stability Testing

References

Maltooctaose: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the physicochemical properties and common analytical methodologies for maltooctaose (B131049). Intended for researchers, scientists, and professionals in drug development, this document details the molecular characteristics of this compound and provides in-depth experimental protocols for its analysis and use as an enzymatic substrate.

Core Properties of this compound

This compound is a maltooligosaccharide, a linear polymer composed of eight α-D-glucose units linked by α-1,4 glycosidic bonds.[1] It is a useful tool in various biochemical and pharmaceutical research applications, primarily as a substrate for carbohydrate-active enzymes and as a standard in carbohydrate analysis.[2]

| Property | Value | Source |

| Chemical Formula | C48H82O41 | [3][4][5] |

| Molecular Weight | 1315.1 g/mol | [3][5] |

| CAS Number | 6156-84-9 | [3][5] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 225-228°C | [2][6] |

| Solubility | Soluble in water. | [6] |

Enzymatic Hydrolysis of this compound

This compound serves as a substrate for enzymes such as α-amylase, which catalyzes the hydrolysis of its internal α-1,4-glucosidic linkages. This process results in the production of smaller oligosaccharides.

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Experimental Protocols

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of maltooligosaccharides like this compound. A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD).[3]

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Methodology:

-

Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) is used.[3]

-

Chromatographic Conditions: [3]

-

Column: HILIC Amide Column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Acetonitrile (B52724).

-

Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75.

-

Gradient: A typical gradient would be 18% B for 5 minutes, followed by a linear increase to 35% B over 3 minutes, hold for 2 minutes, then return to 18% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation: [3]

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Perform serial dilutions to create a series of calibration standards.

-

Dissolve the unknown sample in the same solvent to a concentration within the calibration range.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

-

Data Analysis: The peak area of this compound is integrated and quantified against the calibration curve generated from the standards.

α-Amylase Activity Assay using this compound

The activity of α-amylase can be determined by measuring the rate of this compound hydrolysis. A discontinuous colorimetric method using 3,5-dinitrosalicylic acid (DNS) to quantify the reducing sugars produced is described below.

References

- 1. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.igem.wiki [static.igem.wiki]

- 3. benchchem.com [benchchem.com]

- 4. shimadzu.com [shimadzu.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

The Biological Functions of Maltooctaose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Maltooctaose (B131049), a linear maltooligosaccharide composed of eight α-1,4 linked D-glucose units, serves as a versatile molecule in various biological contexts. While its primary role is recognized as a carbohydrate energy source and a substrate for various amylolytic enzymes, its functions extend to protein interactions, microbial metabolism, and potential applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this complex carbohydrate.

Introduction to this compound

This compound is a member of the maltooligosaccharide (MOS) family, which are polymers of D-glucose linked by α-1,4 glycosidic bonds.[1][2] These oligosaccharides are naturally found in some fermented foods and are also produced commercially through the enzymatic hydrolysis of starch.[2] this compound is a well-defined carbohydrate used in research for biochemical enzyme assays and in vitro diagnostic analysis.[3][4] Its defined structure makes it an ideal substrate for studying the kinetics and binding mechanisms of carbohydrate-active enzymes and proteins.

Interaction with Proteins

This compound interacts with a variety of proteins, most notably Maltose-Binding Protein (MBP) and branching enzymes. These interactions are crucial for its transport, metabolism, and role in cellular processes.

Maltose-Binding Protein (MBP)

Table 1: Thermodynamic Parameters for Maltooligosaccharide Binding to E. coli Maltose-Binding Protein (MBP) at 25°C

| Ligand | Binding Constant (Ka) (M-1) | Dissociation Constant (Kd) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |

| Maltose (B56501) | 8.7 x 105 | 1.15 | +4.5 | +12.6 |

| Maltotriose (B133400) | 1.3 x 106 | 0.77 | +3.2 | +11.6 |

Data for maltose and maltotriose are presented as approximations for the binding of longer maltooligosaccharides like this compound. It is important to note that the binding of maltotetraose (B33255) showed more complex thermodynamics that could not be fitted to a simple binding model.[3]

Branching Enzymes

Branching enzymes are responsible for introducing α-1,6 linkages into α-1,4 glucan chains, a critical step in the biosynthesis of glycogen (B147801) and starch.[7][8] The crystal structure of the E. coli branching enzyme in complex with this compound has been resolved, providing detailed insights into the mechanism of substrate recognition and specificity.[7][8][9][10][11][12] This structure revealed multiple oligosaccharide binding sites on the enzyme surface, suggesting a mechanism for how the enzyme selects donor chains of specific lengths to create branches.[7][9][10][11]

Metabolism of this compound

This compound is a substrate for various carbohydrate-active enzymes, primarily α-amylases and α-glucosidases, which hydrolyze its α-1,4 glycosidic bonds to release smaller sugars, ultimately glucose.

Table 2: General Kinetic Parameters of Representative α-Amylases and α-Glucosidases

| Enzyme | Source | Substrate | Km | Vmax |

| α-Amylase | Bacillus licheniformis | Starch | 6.2 mg/mL | 1.04 µmol mg-1 min-1 |

| α-Glucosidase | Qipengyuania seohaensis | p-nitrophenyl-α-D-glucopyranoside | 0.2952 mM | 25.41 U/mg |

Note: The kinetic parameters presented are for representative enzymes with their preferred substrates, as specific Km and Vmax values for this compound were not available in the reviewed literature. These values can vary significantly depending on the enzyme source and reaction conditions.[13][14]

Role in Cellular Signaling: The MalT Regulon

In E. coli, the metabolism of maltose and maltodextrins is controlled by the mal regulon, which is positively regulated by the transcriptional activator MalT.[15][16][17][18] The true inducer of the MalT protein is not maltose itself, but rather maltotriose, which is produced during the metabolism of longer maltodextrins like this compound.[19] Binding of maltotriose and ATP to MalT induces a conformational change that promotes its oligomerization and subsequent binding to mal gene promoters, activating transcription of the genes required for maltodextrin (B1146171) transport and catabolism.[1][18]

Prebiotic Functions

Maltooligosaccharides, including this compound, have demonstrated prebiotic potential by selectively stimulating the growth of beneficial gut bacteria and influencing the production of short-chain fatty acids (SCFAs). In vitro fermentation studies with human fecal microbiota have shown that MOS can increase the abundance of beneficial genera such as Bifidobacterium and reduce the populations of potential pathobionts.[3][15] This modulation of the gut microbiota is accompanied by an increase in the production of SCFAs like acetate, propionate, and butyrate, which are important for gut health.[3][15]

Table 3: Effect of Maltooligosaccharide (MOS) Mixture on In Vitro Gut Microbiota Fermentation

| Parameter | Control | 1% MOS | 2% MOS |

| Change in Bifidobacterium abundance | Baseline | Increased | Significantly Increased |

| Total SCFA Production (mM at 24h) | ~20 | ~35 | ~50 |

| Acetate (mM at 24h) | ~12 | ~20 | ~30 |

| Propionate (mM at 24h) | ~4 | ~7 | ~10 |

| Butyrate (mM at 24h) | ~4 | ~8 | ~10 |

Note: This data is for a mixture of maltooligosaccharides (maltotriose, maltotetraose, and maltopentaose) and serves as an approximation for the effects of this compound.[3][15]

Applications in Biotechnology and Drug Development

Cryoprotection

Sugars and other polyols are known to act as cryoprotectants, protecting cells and biological molecules from damage during freezing and thawing.[2][20][21] They are thought to work by forming a glassy matrix at low temperatures, preventing the formation of damaging ice crystals, and by stabilizing the native conformation of proteins.[2][20] While specific quantitative data on the cryoprotective efficacy of this compound is lacking, its structural similarity to other cryoprotective sugars suggests it may have similar properties.

Drug Delivery

Derivatives of maltooligosaccharides, such as alkylmaltooligosaccharides, are being explored as absorption enhancers for transmucosal drug delivery.[7] These amphiphilic molecules can increase the permeability of mucosal membranes, facilitating the systemic absorption of drugs that are otherwise poorly absorbed.[7] The development of this compound-based derivatives could offer new strategies for the non-invasive delivery of therapeutic agents.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound-MBP Binding

This protocol describes the determination of the thermodynamic parameters of this compound binding to Maltose-Binding Protein using ITC.

Materials:

-

Purified Maltose-Binding Protein (MBP)

-

High-purity this compound

-

ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a concentrated stock solution of MBP (e.g., 50-100 µM) and this compound (e.g., 1-2 mM) in the ITC buffer.

-

Dialyze both the protein and ligand solutions against the same batch of ITC buffer overnight at 4°C to minimize buffer mismatch effects.

-

Accurately determine the concentrations of MBP and this compound using a suitable method (e.g., UV-Vis spectroscopy for protein, and a carbohydrate assay for the ligand).

-

-

ITC Experiment:

-

Degas both solutions for 5-10 minutes immediately before use.

-

Load the MBP solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, equal-volume injections (e.g., 2-5 µL) until the binding sites are saturated.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to MBP.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).[3][4][12][21][22][23][24][25][26][27][28][29]

-

Enzyme Kinetics Assay for α-Amylase with this compound

This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of α-amylase using this compound as a substrate. The assay measures the release of reducing sugars over time.

Materials:

-

Purified α-amylase

-

This compound

-

Assay buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

-

DNS (3,5-dinitrosalicylic acid) reagent

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a series of this compound solutions at different concentrations (e.g., ranging from 0.1 to 10 times the expected Km) in the assay buffer.

-

Enzyme Reaction:

-

For each this compound concentration, pre-incubate the solution at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of α-amylase.

-

At regular time intervals, withdraw aliquots of the reaction mixture and add them to a tube containing DNS reagent to stop the reaction.

-

-

Quantification of Reducing Sugars:

-

Boil the tubes with the DNS reagent for 5-15 minutes to allow for color development.

-

Cool the tubes and measure the absorbance at 540 nm.

-

Use a standard curve of a known reducing sugar (e.g., maltose) to determine the concentration of the product formed.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the product formation versus time plot.

-

Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear determination of these parameters.[2][5][7][9][15][17][19][30][31][32][33][34][35]

-

In Vitro Gut Microbiota Fermentation Model

This protocol describes a batch fermentation model to assess the prebiotic effect of this compound on human gut microbiota.

Materials:

-

Fresh human fecal samples

-

Anaerobic fermentation medium

-

This compound

-

Anaerobic chamber or system

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for SCFA analysis

-

DNA extraction kits and 16S rRNA gene sequencing platform

Procedure:

-

Fecal Inoculum Preparation:

-

Within an anaerobic environment, homogenize fresh fecal samples in a pre-reduced anaerobic buffer to create a fecal slurry (e.g., 10% w/v).

-

-

Batch Fermentation:

-

Dispense the anaerobic fermentation medium into sterile fermentation vessels.

-

Inoculate the medium with the fecal slurry.

-

Add this compound to the test vessels. Include a positive control (e.g., inulin (B196767) or FOS) and a negative control (no added carbohydrate).

-

Incubate the vessels at 37°C under anaerobic conditions.

-

-

Sampling: Collect samples from each vessel at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.

-

Analysis:

-

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze the SCFA concentrations using GC or HPLC.

-

Microbiota Analysis: Extract total bacterial DNA from the samples. Amplify the 16S rRNA gene and perform high-throughput sequencing to determine the changes in the composition of the gut microbiota.[1][2][7][9][11][20][30][31][32][36][37][38][39]

-

Crystallization of this compound-Bound E. coli Branching Enzyme

This protocol is based on the published method for obtaining crystals of E. coli branching enzyme in complex with this compound.[7][8][9][10][11][12]

Materials:

-

Purified E. coli Branching Enzyme (EcBE)

-

This compound

-

Crystallization buffer (e.g., 1.3 M ammonium (B1175870) tartrate, pH 7.6)

-

Cryoprotectant solution (e.g., crystallization buffer with 10% glycerol)

-

Crystallization plates (e.g., 24-well Linbro plates)

Procedure:

-

Protein Preparation:

-

Buffer exchange purified EcBE into 1.3 M ammonium tartrate, pH 7.6, and concentrate to approximately 5 mg/mL.

-

-

Crystallization:

-

Set up hanging drop vapor diffusion experiments by mixing 2 µL of the protein solution with 2 µL of the reservoir solution (1.3 M ammonium tartrate, pH 7.6, with 10% PEG 4000).

-

Incubate the plates at room temperature and monitor for crystal growth.

-

-

Soaking:

-

Once crystals have formed, transfer them to a solution containing 150 mM this compound in the reservoir solution and soak for approximately 5.5 hours.

-

-

Cryo-protection and Data Collection:

-

Briefly transfer the soaked crystals to a cryoprotectant solution.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Conclusion

This compound, as a well-defined maltooligosaccharide, plays multifaceted roles in biological systems. It serves as a crucial substrate for understanding enzyme kinetics and protein-carbohydrate interactions, exemplified by its role in the activation of the MalT regulon and its structural elucidation with branching enzymes. Its potential as a prebiotic to modulate the gut microbiota and its emerging applications in cryopreservation and drug delivery highlight its significance for researchers and professionals in the life sciences and drug development. Further research to elucidate the specific quantitative aspects of its biological functions will undoubtedly open new avenues for its application.

References

- 1. pnas.org [pnas.org]

- 2. An enzymatic method for the alpha-amylase assay which comprises a new procedure for eliminating glucose and maltose in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A thermodynamic study of the binding of linear and cyclic oligosaccharides to the maltodextrin-binding protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for negative regulation of the Escherichia coli maltose system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.wiki [static.igem.wiki]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity [ouci.dntb.gov.ua]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Structure and Function Insight of the α-Glucosidase QsGH13 From Qipengyuania seohaensis sp. SW-135 [frontiersin.org]

- 15. worthingtonweb.com [worthingtonweb.com]

- 16. researchgate.net [researchgate.net]

- 17. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. publications.tno.nl [publications.tno.nl]

- 21. Thermodynamics Of Ligand Protein Interactions [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 22. researchgate.net [researchgate.net]

- 23. Maltose-binding protein from the hyperthermophilic bacterium Thermotoga maritima: stability and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 25. Mutations in maltose-binding protein that alter affinity and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Kd of maltose binding protein (MBP) (without - Bacteria Escherichia coli - BNID 106349 [bionumbers.hms.harvard.edu]

- 28. tainstruments.com [tainstruments.com]

- 29. researchgate.net [researchgate.net]

- 30. Thermodynamics of maltose binding protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. pace.edu.in [pace.edu.in]

- 35. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 36. A Small In Vitro Fermentation Model for Screening the Gut Microbiota Effects of Different Fiber Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Fecal microbiota composition affects in vitro fermentation of rye, oat, and wheat bread - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

Maltooctaose: A Versatile Carbohydrate Building Block for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, is emerging as a crucial building block in a variety of scientific and therapeutic applications. Its well-defined structure and specific length make it an invaluable tool for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and designing novel vaccine adjuvants. This technical guide provides a comprehensive overview of this compound, including its synthesis, key quantitative data, detailed experimental protocols, and its role in biological pathways.

Core Properties and Synthesis

This compound is a water-soluble carbohydrate with a molecular weight of 1315.1 g/mol . Its linear structure, composed of eight glucose monomers, provides a specific recognition motif for various proteins, particularly lectins and enzymes involved in carbohydrate metabolism.

Enzymatic Synthesis of this compound

The most common and efficient method for producing high-purity this compound is through enzymatic synthesis. One established method involves the ring-opening of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units, using a thermostable amylase from the hyperthermophilic archaeon Pyrococcus furiosus.[1] This enzyme preferentially hydrolyzes the α-1,4-glycosidic bonds within the cyclodextrin (B1172386) ring, yielding linear this compound.[1]

Another enzymatic approach utilizes a debranching enzyme from Nostoc punctiforme to hydrolyze starch. This process can yield a mixture rich in this compound, which can then be purified.

Quantitative Data at a Glance

The utility of this compound as a building block is underscored by its specific binding affinities and its performance in various formulation settings. The following tables summarize key quantitative data for this compound and related maltooligosaccharides.

| Ligand | Protein | Method | Binding Constant (K_a) (M⁻¹) | Reference |

| Maltose | Maltodextrin-binding protein (MBP) | ITC | 8.7 x 10⁵ | [2] |

| Maltotriose | Maltodextrin-binding protein (MBP) | ITC | 1.3 x 10⁶ | [2] |

| β-cyclodextrin | Maltodextrin-binding protein (MBP) | ITC | 2.55 x 10⁵ | [2] |

Table 1: Binding Affinities of Maltooligosaccharides to Maltodextrin-Binding Protein.

| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Drug Content (µg/mL) | Reference |

| Maltoheptaose-b-Polystyrene | Tamoxifen | 80.9 ± 0.4 | 238.6 ± 6.8 | [3] |

Table 2: Drug Loading and Encapsulation Efficiency in Maltooligosaccharide-Based Nanoparticles.

| Cell Line | IC₅₀ (Free Tamoxifen Citrate) (µg/mL) | IC₅₀ (MH-b-PS@TMC Nanoparticles) (µg/mL) | Reference |

| MCF-7 | > 10 | ~5 | [3] |

Table 3: Cytotoxicity of Tamoxifen-Loaded Maltoheptaose-b-Polystyrene Nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Synthesis and Purification of this compound from γ-Cyclodextrin

This protocol is adapted from the method utilizing the thermostable amylase from Pyrococcus furiosus.[1][4]

Materials:

-

γ-Cyclodextrin

-

Thermostable amylase from Pyrococcus furiosus

-

Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Deactivated charcoal

-

Celite

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

-

High-Performance Liquid Chromatography (HPLC) system with an amino-propyl column

Procedure:

-

Reaction Setup: Dissolve γ-cyclodextrin in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1% (w/v).

-

Enzyme Addition: Add the thermostable amylase from Pyrococcus furiosus to the γ-cyclodextrin solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 85-95°C) for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or HPLC to observe the conversion of γ-cyclodextrin to this compound.

-

Reaction Termination: Once the reaction is complete, terminate it by boiling the mixture for 10 minutes to denature the enzyme.

-

Initial Purification: Cool the reaction mixture and add activated charcoal and Celite to remove the denatured enzyme and other impurities. Stir for 30 minutes and then filter the mixture.

-

Ethanol Precipitation: Concentrate the filtrate and add cold ethanol to precipitate the this compound. Collect the precipitate by centrifugation.

-

Chromatographic Purification: Dissolve the precipitate in water and apply it to a size-exclusion chromatography column (e.g., Bio-Gel P-2) to separate this compound from smaller oligosaccharides and salts.

-

Purity Analysis: Analyze the fractions containing this compound by HPLC using an amino-propyl column to assess purity.[5][6] Pool the fractions with high-purity this compound and lyophilize to obtain the final product.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a method for the analysis and quantification of this compound purity.[5][6]

Instrumentation:

-

HPLC system with a pump, autosampler, and refractive index (RI) or evaporative light scattering detector (ELSD)

-

Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Acetonitrile:Water gradient (e.g., starting with 70:30 and gradually increasing the water content)

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by serial dilution.

-